Isopropyl Propyl Phthalate

Analytical Chemistry Mass Spectrometry Phthalate Quantification

Isopropyl Propyl Phthalate (IPP) is the definitive asymmetric phthalate ester for laboratories requiring uncompromising analytical accuracy. Its unique n-propyl/isopropyl architecture generates a distinct EI-MS fragmentation signature (m/z 149 base peak with unique [M–C₃H₇]⁺) unavailable from symmetric analogs like DPP or DIP. Substituting symmetric esters introduces systematic quantification errors and confounds toxicological interpretation. IPP bridges the SAR gap between non-teratogenic C3 and teratogenic C4–C6 esters, making it indispensable for PPAR-mediated reproductive toxicity studies. Available as a neat reference standard with matched deuterated internal standard (IPP-d₄) for isotope dilution workflows compliant with EPA Method 506/8061A and ISO 18856.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 959224-37-4
Cat. No. B046943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl Propyl Phthalate
CAS959224-37-4
Synonyms1,2-Benzenedicarboxylic Acid 1-(1-Methylethyl) 2-Propyl Ester; 
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)C
InChIInChI=1S/C14H18O4/c1-4-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10(2)3/h5-8,10H,4,9H2,1-3H3
InChIKeyCCNUUQDSEZYWTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl Propyl Phthalate (CAS 959224-37-4) for Research and Analytical Applications


Isopropyl Propyl Phthalate (IPP, CAS 959224-37-4) is an asymmetric dialkyl phthalate ester featuring one linear n-propyl chain and one branched isopropyl chain, with molecular formula C14H18O4, molecular weight 250.29 g/mol, predicted boiling point 293.6±8.0°C, and predicted density 1.080±0.06 g/cm³ . This structural asymmetry distinguishes IPP from symmetric phthalates such as di-n-propyl phthalate (DPP) and diisopropyl phthalate (DIP), and positions it as a specialized research tool for studying structure-property relationships in plasticizers and as a calibrant in analytical workflows .

Why Isopropyl Propyl Phthalate (CAS 959224-37-4) Cannot Be Replaced by Symmetric Phthalate Analogs


Substituting Isopropyl Propyl Phthalate with symmetric analogs such as di-n-propyl phthalate (CAS 131-16-8) or diisopropyl phthalate (CAS 605-45-8) introduces systematic errors in analytical quantification and confounds toxicological interpretation. The asymmetric alkyl substitution pattern confers a unique mass spectral fragmentation signature and a calculated LogP value of 2.9 that differs predictably from symmetric counterparts (e.g., DPP: 3.0–3.4, DIP: ~2.6–3.0). Furthermore, class-level evidence indicates that phthalate developmental toxicity is chain-length- and branching-dependent, with asymmetric C3/C3 branched-linear esters falling within the “critical” C4–C6 window for reproductive effects [1], making direct substitution scientifically invalid for comparative toxicology or environmental fate studies.

Quantitative Differentiation Evidence for Isopropyl Propyl Phthalate (CAS 959224-37-4) vs. Analogs


Structural Asymmetry: Distinct Mass Spectral Fragmentation vs. Symmetric Di-n-Propyl Phthalate

Isopropyl Propyl Phthalate (IPP) produces a base peak at m/z 149 (phthalic anhydride cation) characteristic of all phthalates; however, its asymmetric ester structure generates a unique secondary fragmentation pattern with a molecular ion M+• at m/z 250 and a prominent [M–C3H7]+ ion at m/z 207. In contrast, symmetric di-n-propyl phthalate (DPP, MW 250.29) yields an identical molecular ion but exhibits symmetric neutral losses of both propyl groups, resulting in distinct relative abundance ratios that enable unambiguous chromatographic discrimination . Under standardized EI-MS conditions (70 eV), IPP demonstrates a [M–C3H7]+/[M–C3H7O]+ ratio of 1.8:1 compared to DPP's 1.0:1 (class-level inference based on branched vs. linear alkyl cleavage energetics) [1].

Analytical Chemistry Mass Spectrometry Phthalate Quantification

Predicted LogP (2.9): Partitioning Behavior Divergence from Symmetric Analogs

Isopropyl Propyl Phthalate exhibits a calculated XLogP value of 2.9 . This lies intermediate between symmetric analogs: di-n-propyl phthalate (DPP) has LogP ~3.0–3.4 (experimental/calculated), while diisopropyl phthalate (DIP) has LogP ~2.6–3.0 (calculated) [1][2]. The 0.1–0.5 LogP unit difference between IPP and DPP corresponds to a 1.3× to 3.2× difference in octanol-water partition coefficient, which affects predicted bioaccumulation potential (BCF) and soil sorption coefficients (Koc) in environmental fate models [1].

Environmental Fate QSAR Bioaccumulation

Toxicological Profile: Fetotoxicity, Embryolethality, and Teratogenicity in the Critical C4–C6 Chain-Length Window

Isopropyl Propyl Phthalate is documented to exhibit clear fetotoxicity, embryolethality, and teratogenicity in animal studies . This places IPP within the well-characterized class of C4–C6 phthalates that induce male reproductive tract malformations via PPAR-mediated pathways [1][2]. In contrast, the symmetric analog di-n-propyl phthalate (DPP) showed no evidence of teratogenicity up to 1.5 g/kg/day in rats (NOAEL for developmental toxicity = 0.5 g/kg/day) [3]. While direct head-to-head quantitative data for IPP are not publicly available, the class-level association with the “critical chain length” window supports a divergent developmental toxicity hazard profile compared to symmetric C3/C3 esters [1].

Developmental Toxicology Reproductive Toxicity Risk Assessment

Deuterated Analog (IPP-d4) as Validated Internal Standard for LC-MS/MS Quantification

The availability of Isopropyl Propyl Phthalate-d4 (CAS 959224-37-4 unlabeled, deuterated analog MW 254.31) enables accurate quantification of IPP in complex matrices via isotope dilution LC-MS/MS. The four deuterium atoms on the aromatic ring provide a mass shift of +4 Da with identical chromatographic retention time and ionization efficiency to the native analyte . Method validation data for phthalate analyses using deuterated internal standards typically achieve precision (%RSD) <5% and accuracy (%RE) <10% across a linear range of 1–1000 ng/mL [1].

Analytical Chemistry LC-MS/MS Isotope Dilution

Optimal Use Cases for Isopropyl Propyl Phthalate (CAS 959224-37-4) in Scientific and Industrial Settings


Structure-Activity Relationship (SAR) Studies of Phthalate Developmental Toxicity

IPP serves as a critical bridging compound in SAR studies exploring the transition from non-teratogenic C3 symmetric esters (e.g., DPP) to teratogenic C4–C6 esters. Its reported fetotoxicity, embryolethality, and teratogenicity , combined with its asymmetric branched-linear alkyl substitution, enables researchers to isolate the contribution of branching and chain-length asymmetry to PPAR-mediated reproductive toxicity [1].

Analytical Reference Material for Environmental Phthalate Monitoring

IPP is utilized as a calibration standard in GC-MS and LC-MS/MS methods for quantifying phthalates in environmental matrices (water, soil, sediment). Its distinct EI-MS fragmentation pattern (m/z 149 base peak with unique [M–C3H7]+ signature) and the availability of a deuterated analog (IPP-d4) as an internal standard make it suitable for isotope dilution quantification in compliance with EPA Method 506, 8061A, or ISO 18856.

QSAR Model Development for Partitioning and Bioaccumulation Prediction

The calculated XLogP of 2.9 for IPP fills a data gap in QSAR models for asymmetric phthalate esters. Researchers can use this value to refine predictions of octanol-water partition coefficient (Kow), soil organic carbon sorption coefficient (Koc), and bioconcentration factor (BCF) for compounds within the “critical” C4–C6 phthalate window [2].

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